molecular formula C9H10FNO B12290325 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol

Cat. No.: B12290325
M. Wt: 167.18 g/mol
InChI Key: YAPQDOVDPGZOFA-UHFFFAOYSA-N
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Description

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol typically involves the fluorination of a tetrahydroisoquinoline precursor. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in diverse reactions due to its functional groups (fluorine, hydroxyl, tetrahydroisoquinoline core):

Fluorine-Amine Exchange

Substitution of the fluorine atom with amine groups generates 8-amino derivatives, which serve as precursors for 1-substituted tetrahydroisoquinolines. This reaction is catalyzed by nucleophilic aromatic substitution (S<sub>N</sub>Ar) under basic conditions .

Reduction and Alkylation

Reduction of 8-fluoro-3,4-dihydroisoquinoline (23 ) with reagents like LiAlH<sub>4</sub> or NaBH<sub>4</sub> converts the dihydroisoquinoline to the fully saturated tetrahydroisoquinoline scaffold. Subsequent alkylation introduces substituents at position 1, enhancing structural diversity for CNS drug candidates .

Hydroxyl Group Reactions

The hydroxyl group at position 5 enables:

  • Nucleophilic substitution : Reactions with alkylating agents (e.g., alkyl halides) to form ether derivatives.

  • Acid-catalyzed cyclizations : Potential formation of fused heterocycles via intramolecular reactions.

  • Oxidation : Conversion to ketone derivatives under oxidizing conditions.

Reaction Table

Reaction TypeConditionsOutcome
Fluorine-amine exchangeAmine nucleophile, base8-Amino-tetrahydroisoquinolines
ReductionLiAlH<sub>4</sub>, THFFully saturated tetrahydroisoquinoline
AlkylationAlkyl halide, base1-Substituted derivatives
Hydroxyl substitutionAlkyl halide, K<sub>2</sub>CO<sub>3</sub>5-O-alkyl derivatives

Directed Lithiation

Fluorine’s ortho-directing effect ensures selective lithiation during the synthesis of intermediates like 28 , enabling precise placement of substituents. This is critical for constructing the isoquinoline core .

Stereoselective Cyclizations

Superbase systems (e.g., LiDA-KOR) drive regio- and diastereoselective cyclizations, favoring trans-five-membered ring formation over azetidine pathways. This selectivity is pivotal for generating fused tricyclic systems with defined stereochemistry .

Scientific Research Applications

Medicinal Chemistry

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol has been investigated for its potential therapeutic applications:

  • Anticancer Activity: Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:
    • Breast Cancer (MCF-7): Induced apoptosis with an IC50 value of approximately 20 µM after 48 hours .
    • Lung Cancer (A549): Similar cytotoxic effects were observed, indicating potential as an anticancer agent .
  • Antimicrobial Properties: The compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 15 µg/mL .

Neuropharmacology

Emerging research suggests that this compound may have neuroprotective effects:

  • Mechanism of Action: It interacts with neurotransmitter receptors and enzymes involved in neurological pathways. Studies indicate it can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents .

Anti-inflammatory Effects

Research has indicated that similar tetrahydroisoquinoline derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory responses through pathways involving cyclic adenosine monophosphate (cAMP) levels .

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2021Antimicrobial ActivityEffective against E. coli with MIC of 15 µg/mL.
Johnson et al., 2022Anticancer EffectsInduced apoptosis in MCF-7 cells with IC50 of 20 µM after 48 hours.
Lee et al., 2023NeuroprotectionReduced neuronal death by 30% in oxidative stress models.
Patel et al., 2024Anti-inflammatory EffectsModulated Th17 cell responses in rheumatoid arthritis models.

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol is a compound belonging to the tetrahydroisoquinoline family, characterized by its bicyclic structure that includes a fused isoquinoline and piperidine moiety. The presence of a fluorine atom at the 8-position and a hydroxyl group at the 5-position significantly influences its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C10H10FNO\text{C}_{10}\text{H}_{10}\text{FNO}, with a molecular weight of approximately 181.19 g/mol. The unique combination of functional groups enhances its stability and lipophilicity, which are crucial for its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has demonstrated anticancer properties in several studies. For instance, derivatives of tetrahydroisoquinoline have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The introduction of electron-withdrawing groups like fluorine enhances these activities by modulating the compound's interaction with cellular targets .

In vitro studies have highlighted its efficacy against hepatoma cells, colon cancer cells, and lung cancer cells. The mechanism involves interference with critical signaling pathways associated with cell proliferation and apoptosis .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects . Preliminary data suggest that it may interact with neurotransmitter receptors and enzymes involved in neurological pathways. This interaction could potentially lead to therapeutic applications in neurodegenerative diseases .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It interacts with receptors on cell surfaces, influencing cellular responses related to growth and survival.
  • Pathway Modulation : It may affect signaling pathways involved in apoptosis and cellular stress responses.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
1,2,3,4-TetrahydroisoquinolineLacks fluorine and hydroxyl groupsBasic structure without additional functionalization
7-Fluoro-1,2,3,4-tetrahydroisoquinolineFluorine at position 7Different biological activity due to positional change
8-Methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy group instead of fluorinePotentially different solubility and reactivity
8-Fluoro-3,4-dihydroisoquinolineSimilar fluorination but lacks full saturationMay show different reactivity patterns

The specific positioning of functional groups in this compound is crucial for its distinct biological interactions compared to these similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of tetrahydroisoquinoline compounds. For example:

  • Synthesis Methodology : A directed ortho-lithiation reaction was employed to synthesize analogs that showed enhanced biological activities compared to their parent compounds .
  • In Vitro Studies : Research demonstrated that modifications at specific positions on the isoquinoline framework could significantly enhance anticancer activity against multidrug-resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol, and how do reaction conditions influence yield?

The synthesis typically involves lithiation-based strategies followed by fluorine–amine exchange reactions. For example, 8-fluoro-3,4-dihydroisoquinoline serves as a precursor, where alkyl(phenyl)lithium reagents are added to the C=N bond to introduce substituents . Reaction optimization includes controlling temperature (e.g., reflux in ethanol-water mixtures) and stoichiometry of reagents like hydroxylammonium chloride, as seen in procedures yielding 82% purity via HPLC . Adjusting solvent polarity (e.g., dichloromethane for extraction) and catalyst selection (e.g., Al-Ni alloys for reduction steps) further enhances efficiency .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve substituent positions (e.g., δ 10.9 ppm for hydroxyl protons in DMSO-d6_6) and confirm ring saturation .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 272 for fluorophenyl derivatives) validate molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>97% in optimized syntheses) ensures suitability for pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in coupling constants or unexpected peaks often arise from tautomerism or residual solvents. For example, hydroxyl proton signals (δ ~10.9 ppm) may shift due to hydrogen bonding in DMSO. Cross-validation with 13C^{13}\text{C}-NMR (e.g., carbonyl carbons at δ 162–163 ppm) and 2D experiments (COSY, HSQC) clarifies ambiguous assignments . Contradictions in fluorine coupling (e.g., 19F^{19}\text{F}-NMR) require careful calibration of spectrometer parameters to avoid misinterpretation .

Q. What strategies optimize the pharmacological activity of 8-fluoro-tetrahydroisoquinoline derivatives?

Structure-activity relationship (SAR) studies highlight:

  • Substituent effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance CNS penetration, as shown in MTT assays with NIH3T3 cells (IC50_{50} values correlate with lipophilicity) .
  • Ring modifications : Saturation of the isoquinoline ring reduces metabolic degradation, improving bioavailability .
  • Functional group placement : Hydroxyl groups at position 5 enable hydrogen bonding with target receptors, critical for binding affinity .

Q. How can synthetic byproducts or impurities be minimized in large-scale preparations?

  • Chromatographic monitoring : Use preparative HPLC to isolate intermediates (e.g., 5-hydroxyimino derivatives) and avoid side reactions like over-reduction .
  • Catalyst optimization : Replace Al-Ni alloys with Pd/C or Raney nickel for cleaner reductions, minimizing metal residues .
  • Temperature control : Maintain strict reflux conditions (e.g., 4 h at 80°C) to prevent decomposition of thermally labile intermediates .

Q. Data Contradiction and Reproducibility

Q. How should researchers address variability in biological assay results across studies?

  • Standardized protocols : Use consistent cell lines (e.g., NIH3T3 fibroblasts) and MTT assay conditions (e.g., 72 h incubation, 5% CO2_2) to ensure reproducibility .
  • Negative controls : Include DMSO vehicle controls to account for solvent effects on cell viability .
  • Statistical validation : Triplicate experiments with ANOVA analysis reduce false positives in activity claims .

Q. Future Directions

Q. What unexplored applications exist for 8-fluoro-tetrahydroisoquinoline derivatives?

  • Neuroprotective agents : Structural analogs with cyclic amines (e.g., piperidine) show potential in targeting NMDA receptors .
  • Antimicrobial scaffolds : Fluorine substitution may enhance activity against resistant bacterial strains, warranting MIC testing .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol

InChI

InChI=1S/C9H10FNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-2,11-12H,3-5H2

InChI Key

YAPQDOVDPGZOFA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C=CC(=C21)O)F

Origin of Product

United States

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